Home > Products > Screening Compounds P141230 > 5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole
5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole - 1053656-53-3

5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole

Catalog Number: EVT-1686002
CAS Number: 1053656-53-3
Molecular Formula: C14H16FN3O3
Molecular Weight: 293.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N,N’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-(4-hydroxyphenyl)acetimidamide)

    Compound Description: This compound is a symmetrical 2,5-difunctionalized 1,3,4-oxadiazole. It exhibited potent antimicrobial activity in studies by Samarat et al. (2019).

    Relevance: This compound shares the core 1,3,4-oxadiazole ring system with 5-(tert-Butyloxycarbonylamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole. Both compounds belong to the broader class of oxadiazole derivatives, which are known for their diverse biological activities, including antimicrobial properties.

2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

    Compound Description: This compound, featuring a benzofuran-oxadiazole structure, demonstrated potent antimicrobial activity. It was notably influenced by Laccase Catalysis, as reported by Fawad Zahoor et al. (2019).

    Relevance: Similar to 5-(tert-Butyloxycarbonylamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole, this compound contains the 1,3,4-oxadiazole moiety. This structural similarity suggests potential shared mechanisms of action or targets within the realm of antimicrobial activity.

2-(2-Fluorophenyl)-5-((2-phenylthiazol-4-yl)methyl)-1,3,4-oxadiazole

    Compound Description: This 2-Aryl-5-((2-arylthiazol-4-yl)methyl)1,3,4-oxadiazole derivative displayed notable antimicrobial activity in research by Mhaske et al. (2016).

    Relevance: While structurally distinct from 5-(tert-Butyloxycarbonylamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole, this compound highlights the significance of exploring diverse substitutions around the core oxadiazole ring for optimizing antimicrobial properties.

2-(4-Chlorophenyl)-5-(2-(2-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)ethyl)phenyl)-1,3,4-oxadiazole

    Compound Description: This triazole-conjugated 2,5-diaryl substituted 1,3,4-oxadiazole emerged as a lead compound with promising antimicrobial activity in studies by Atcha et. al. (2020).

    Relevance: This compound showcases the potential of incorporating a triazole ring system in conjunction with the oxadiazole moiety. While not directly present in 5-(tert-Butyloxycarbonylamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole, the exploration of triazole-containing analogs could be valuable in drug discovery efforts.

2-(3,4-Dimethoxyphenyl)-5-(2-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methoxy)phenyl-1,3,4-oxadiazole

    Compound Description: This compound, another triazole-conjugated 2,5-diaryl substituted 1,3,4-oxadiazole, exhibited significant antimicrobial activity, marking it as a lead compound in research by Atcha et al. (2020).

    Relevance: Like the previous compound, this molecule reinforces the potential of exploring triazole-containing analogs of 5-(tert-Butyloxycarbonylamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole in the search for novel antimicrobial agents.

    Compound Description: Identified as a lead compound by Atcha et al. (2020), this triazole-conjugated 2,5-diaryl substituted 1,3,4-oxadiazole displayed substantial antimicrobial activity.

    Relevance: This compound, along with the previous two, further underscores the potential of triazole-containing analogs of 5-(tert-Butyloxycarbonylamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole for antimicrobial drug discovery.

    Compound Description: This 1,3,4-oxadiazole linked benzopyrimidinone conjugate showed promise as an antimicrobial agent in research by Romdhane et. al. (2020).

    Relevance: Although structurally distinct from 5-(tert-Butyloxycarbonylamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole, this compound emphasizes the potential of exploring various heterocyclic ring systems linked to the oxadiazole core for enhancing antimicrobial activity.

5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one

    Compound Description: This compound, developed as an antimicrobial agent by Süleymanoğlu et. al. (2020), features a triazole ring linked to the oxadiazole moiety.

    Relevance: This structure emphasizes the potential of linking a triazole ring to the oxadiazole core for enhancing antimicrobial activity. This information could be relevant for designing potential analogs of 5-(tert-Butyloxycarbonylamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole.

Quinoxaline-Oxadiazole Hybrids

    Compound Description: This class of compounds, developed by Patel et. al. (2018), demonstrated potential as antimicrobial agents.

    Relevance: This example highlights the strategy of combining distinct heterocyclic systems, in this case, quinoxaline and oxadiazole, for developing novel antimicrobial agents. This approach could inspire the design of new analogs of 5-(tert-Butyloxycarbonylamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole.

N2-(phenoxyacetyl)‐N‐[4‐(1‐piperidinylcarbonyl)benzyl]glycinamide

    Compound Description: This compound is a known anti-HIV-1 compound. It binds to the phosphatidylinositol (4,5)‐bisphosphate (PI(4,5)P2) binding pocket of the HIV‐1 matrix (MA) protein.

    Relevance: This compound is not structurally related to 5-(tert-Butyloxycarbonylamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole. It is mentioned in the context of a virtual screening study that aimed to identify novel inhibitors of HIV-1 assembly.

2‐(4‐{[3‐(4‐fluorophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl})‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide

    Compound Description: This compound is one of the three new compounds that showed antiviral activity in an HIV-1 replication assay using primary human peripheral blood mononuclear cells.

    Relevance: This compound shares the 1,2,4-oxadiazole moiety with 5-(tert-Butyloxycarbonylamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole. The presence of the 4-fluorophenyl group attached to the oxadiazole ring in both compounds further strengthens their structural similarity.

3‐(2‐ethoxyphenyl)‐5‐[[4‐(4‐nitrophenyl)piperazin‐1‐yl]methyl]‐1,2,4‐oxadiazole

    Compound Description: This compound is one of the three new compounds that showed antiviral activity in an HIV-1 replication assay using primary human peripheral blood mononuclear cells.

    Relevance: Similar to 5-(tert-Butyloxycarbonylamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole, this compound contains the 1,2,4-oxadiazole ring system. This structural feature suggests a possible shared mechanism of action or target related to their antiviral activity.

N‐[4‐ethoxy‐3‐(1‐piperidinylsulfonyl)phenyl]‐2‐(imidazo[2,1‐b][1,3]thiazol‐6‐yl)acetamide

    Compound Description: This compound is one of the three new compounds that showed antiviral activity in an HIV-1 replication assay using primary human peripheral blood mononuclear cells.

    Relevance: While structurally distinct from 5-(tert-Butyloxycarbonylamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole, this compound's antiviral activity highlights the potential of exploring diverse heterocyclic ring systems for antiviral drug discovery.

Overview

5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole is a compound belonging to the oxadiazole family, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms. Oxadiazoles are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound's unique structure combines a tert-butyloxycarbonyl group and a 4-fluorophenyl moiety, potentially enhancing its pharmacological profile.

Source

The synthesis of this compound can be traced back to various research studies focusing on the development of oxadiazole derivatives. The methodologies often involve reactions that create the oxadiazole ring and incorporate functional groups that may enhance biological activity or solubility.

Classification

5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole is classified as a heterocyclic compound and more specifically as an oxadiazole derivative. Its classification is based on the presence of the oxadiazole ring and the functional groups attached to it.

Synthesis Analysis

Methods

The synthesis of 5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole typically involves several key steps:

  1. Formation of the Oxadiazole Ring: This can be achieved through the reaction of amidoxime derivatives with carboxylic acid derivatives or other activating agents (e.g., Vilsmeier reagent) .
  2. Introduction of Functional Groups: The tert-butyloxycarbonyl group can be introduced via standard protection strategies in organic synthesis, which may involve coupling reactions with appropriate reagents .
  3. Final Modifications: The introduction of the 4-fluorophenyl group can be accomplished through electrophilic aromatic substitution or coupling reactions involving fluorinated aryl halides .

Technical Details

The synthetic route often employs techniques such as refluxing in solvent mixtures (e.g., ethanol/water), followed by purification methods like recrystallization or chromatography to isolate the desired product with high purity.

Molecular Structure Analysis

Structure

The molecular structure of 5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole features:

  • A central oxadiazole ring.
  • A tert-butyloxycarbonyl group attached to a nitrogen atom.
  • A 4-fluorophenyl group attached to a carbon atom adjacent to the oxadiazole ring.

Data

The molecular formula can be expressed as C14_{14}H16_{16}F1_{1}N3_{3}O2_{2}, and its molecular weight is approximately 285.30 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used for structural confirmation.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for oxadiazoles:

  1. Nucleophilic Substitution: The presence of electrophilic sites allows for nucleophilic attacks by various reagents.
  2. Hydrolysis: Depending on conditions, hydrolysis of the tert-butyloxycarbonyl group may occur, leading to the formation of amines.
  3. Electrophilic Aromatic Substitution: The fluorophenyl group can participate in further modifications through electrophilic substitution reactions.

Technical Details

Reactions are generally monitored using thin-layer chromatography (TLC) for progress and purity assessment. Characterization is performed using spectroscopic methods like Infrared (IR) spectroscopy for functional group identification and NMR for structural elucidation.

Mechanism of Action

Process

The mechanism of action for compounds like 5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole often involves interaction with biological targets such as enzymes or receptors. The oxadiazole moiety can enhance binding affinity due to its ability to form hydrogen bonds or engage in π-stacking interactions with aromatic residues in target proteins.

Data

Studies have shown that modifications at the nitrogen positions and aromatic substitutions can significantly influence biological activity, potentially increasing efficacy against specific targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting points vary based on purity but are generally reported in literature .

Chemical Properties

Relevant data regarding these properties can be obtained through empirical studies and characterization techniques .

Applications

Scientific Uses

5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole has potential applications in:

  • Drug Development: As a lead compound for synthesizing new pharmaceuticals targeting bacterial infections or cancer.
  • Biological Research: Utilized in studies exploring mechanisms of action related to oxadiazoles and their derivatives.

Research continues into optimizing its structure for enhanced activity against various biological targets, making it a compound of interest in medicinal chemistry .

Historical Evolution of 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry

Discovery and Early Synthetic Routes of 1,2,4-Oxadiazole Heterocycles

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who reacted amidoximes with acyl chlorides under solvent-free melting conditions. This pioneering method yielded unstable intermediates and required lengthy reaction times (12–72 hours), with poor yields due to challenging purification and byproduct formation [1]. For decades, this limited pharmacological exploration. The mid-20th century marked a turning point with Oxolamine, a 1,2,4-oxadiazole-based antitussive approved in the 1960s, demonstrating the scaffold's biological relevance [1].

Modern synthetic routes significantly improved efficiency and scope. Key advancements include:

  • Amidoxime Cyclization: Amidoximes condensed with carboxylic acid derivatives (acyl chlorides, esters, or anhydrides) using catalysts like tetra-n-butylammonium fluoride (TBAF) or coupling agents (EDC, T3P). TBAF-catalyzed reactions in THF achieved yields up to 98% at room temperature [1].
  • Green Chemistry Approaches: Microwave-assisted synthesis under focused microwave irradiation (FMWI) reduced reaction times to minutes and increased yields (76–90%) [7].
  • Aqueous-Phase Synthesis: Reactions in refluxing water, avoiding organic solvents, delivered eco-friendly access with moderate-to-excellent yields (35–93%) [1].

Table 1: Evolution of Key Synthetic Methods for 1,2,4-Oxadiazoles

Starting MaterialsReagents/ConditionsYield RangeKey AdvantagesLimitations
Amidoxime + Acyl ChlorideSolvent-free, meltingLowHistorical significanceLong time, difficult purification
Amidoxime + EsterToluene, K₂CO₃, reflux50–95%Good yields, moderate reaction timeRequires anhydrous conditions
Amidoxime + Carboxylic AcidT3P, TEA, ~80°C87–97%High yields, short time (0.5–6 h)Expensive coupling agent (T3P)
Amidoxime + Carboxylic AcidH₂O, reflux, 12 h35–93%Catalyst-free, organic solvent-freeVariable yields
Amidoxime + Carboxylic AcidMicrowave irradiation, 5–30 min76–90%Rapid, high-yielding, energy-efficientSpecialized equipment required

Emergence of Bioisosteric Equivalence in Drug Design: Oxadiazoles as Amide/Ester Replacements

The 1,2,4-oxadiazole ring emerged as a critical bioisostere for ester and amide functionalities due to its metabolic stability and similar geometry/dipole moment. Unlike amides, which are susceptible to enzymatic hydrolysis (e.g., by proteases or esterases), the 1,2,4-oxadiazole ring resists degradation, enhancing in vivo half-lives. Systematic matched-pair analyses within the AstraZeneca compound collection demonstrated that 1,2,4-oxadiazoles exhibit an order of magnitude higher lipophilicity (log D) than their 1,3,4-oxadiazole isomers [2]. This property directly correlates with improved membrane permeability and oral bioavailability. The bioisosteric replacement strategy proved successful in FDA-approved drugs:

  • Ataluren: Utilizes 1,2,4-oxadiazole as a metabolically stable core for treating Duchenne muscular dystrophy [1].
  • Pleconaril: Features the heterocycle as a rigid, hydrolytically stable scaffold for antiviral activity [1].The Boc-protected amine in 5-(tert-Butyloxycarbonylamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole extends this principle, mimicking peptide bonds while blocking rapid deamination [9].

Role of Fluorophenyl Substituents in Enhancing Pharmacokinetic Profiles

The introduction of fluorinated aryl groups, particularly at the C3 position of 1,2,4-oxadiazoles, profoundly impacts pharmacokinetics. The 4-fluorophenyl moiety in 5-(tert-Butyloxycarbonylamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole contributes via:

  • Metabolic Stability: Fluorine impedes oxidative metabolism by cytochrome P450 enzymes, reducing clearance. Fluorine’s strong electron-withdrawing effect decreases electron density at adjacent carbons, hindering hydroxylation [4].
  • Enhanced Binding Affinity: Fluorine participates in electrostatic interactions (e.g., with backbone amides or aromatic residues) via its sigma-hole effect. In Alzheimer’s therapeutics, fluorophenyl-containing 1,2,4-oxadiazoles showed 125-fold higher AChE inhibition (IC₅₀ = 0.00098 µM) than donepezil [3].
  • Optimized Lipophilicity: Fluorine modestly increases log D (by ~0.25 units), improving passive diffusion without compromising solubility. This balances the Boc group’s polarity [2] [7].

Table 2: Impact of Fluorophenyl vs. Phenyl Substituents on Oxadiazole Pharmacokinetics

PropertyPhenyl Substituent4-Fluorophenyl SubstituentBiological Consequence
Metabolic Half-life (t₁/₂)Short (rapid CYP-mediated oxidation)Extended (resistance to oxidation)Reduced dosing frequency
Lipophilicity (log D)Moderate (~2.0)Slightly elevated (~2.2–2.5)Improved membrane permeability
AChE Inhibition (IC₅₀)Micromolar range (e.g., 5 µM)Nanomolar range (e.g., 0.001 µM)Enhanced target engagement at lower doses
Passive DiffusionModerateHighImproved cellular uptake

Properties

CAS Number

1053656-53-3

Product Name

5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole

IUPAC Name

tert-butyl N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate

Molecular Formula

C14H16FN3O3

Molecular Weight

293.29 g/mol

InChI

InChI=1S/C14H16FN3O3/c1-14(2,3)20-13(19)16-8-11-17-12(18-21-11)9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3,(H,16,19)

InChI Key

UOXZKFSGYPWRLV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)F

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.